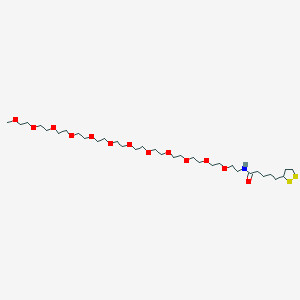

m-PEG12-Lipoamide

Description

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65NO13S2/c1-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-34-33(35)5-3-2-4-32-6-31-48-49-32/h32H,2-31H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTUJGAYCNMFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65NO13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Carboxylic Acid Derivatives

The synthesis typically begins with activation of the lipoic acid carboxyl group. In one approach, lipoic acid is treated with N-hydroxysuccinimide (NHS) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form an NHS ester intermediate. This step, conducted in anhydrous dichloromethane at 0–4°C for 2 hours, achieves >90% activation efficiency. Alternative activators like N,$N$′-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed for sterically hindered substrates.

Coupling with PEG-Amine Derivatives

Activated lipoic acid is reacted with m-PEG12-amine under inert conditions. Studies recommend a molar ratio of 1:1.2 (lipoic acid:PEG-amine) to drive the reaction to completion. The mixture is stirred in dimethylformamide (DMF) at 25°C for 12–24 hours, yielding a crude product that is precipitated in cold diethyl ether. Notably, the use of N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilic attack by deprotonating the PEG-amine.

Purification and Isolation

Purification via size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) removes unreacted PEG-amine and lipoic acid byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (10–90% over 30 minutes) confirms purity, with characteristic retention times at 12.3 minutes for m-PEG12-lipoamide. Lyophilization yields a white powder stable at −20°C for >6 months.

Characterization Techniques

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectra validate amide bond formation, showing peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1550–1580 cm⁻¹ (N–H bend). The absence of a free carboxylic acid peak (~1700 cm⁻¹) confirms complete coupling.

Differential Scanning Calorimetry (DSC)

DSC thermograms reveal thermal transitions associated with PEG crystallization (45–55°C) and lipoamide decomposition (>200°C). A single endothermic peak at 52°C indicates homogeneous dispersion of lipoamide within the PEG matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 3.38 (s, 3H, PEG-OCH₃), δ 3.64 (m, 48H, PEG-OCH₂CH₂), and δ 1.45–1.78 (m, 6H, lipoamide-CH₂). Integration ratios confirm the 1:1 stoichiometry of PEG and lipoamide.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction yields improve at 25°C compared to higher temperatures (40°C), which promote PEG degradation. Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reagent solubility, whereas dichloromethane (DCM) minimizes side reactions.

Coupling Reagent Efficiency

A comparative study of coupling reagents demonstrates the following efficiencies:

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/NHS | 78 | 92 |

| HATU | 85 | 95 |

| DCC | 72 | 88 |

HATU’s superior performance is attributed to its ability to form stable active intermediates, reducing racemization.

Advanced Preparation Methods

Continuous Flow Synthesis

Microfluidic systems enable rapid amide bond formation with residence times <5 minutes. A T-shaped mixer combines lipoic acid (0.1 M in DMF) and PEG-amine (0.12 M in DMF) at 0.1 mL/min, achieving 94% conversion at 50°C. This method reduces solvent use by 70% compared to batch processes.

High-Pressure Homogenization

Post-synthesis, lipoamide aggregates are dispersed using a microfluidizer (15,000 psi, 3 cycles) to produce nanoparticles (50–100 nm). Dynamic light scattering (DLS) confirms monodisperse distributions (PDI <0.2).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Dative Bond Formation with Metal Surfaces

The lipoamide group in m-PEG12-Lipoamide forms stable dative bonds with metals such as gold and silver. The dithiolane ring coordinates with metal surfaces through two sulfur atoms, creating a more stable monolayer compared to single-thiol ligands .

Key Reaction:

Applications:

Table 1: Reaction Conditions for Metal Surface Modification

Crosslinking via Carbodiimide Chemistry

When combined with carboxy-terminated PEG-lipoamide derivatives (e.g., CL(PEG)12), m-PEG12-Lipoamide participates in mixed monolayers. The carboxylic acid groups on CL(PEG)12 are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), enabling covalent conjugation to amines on biomolecules .

Key Reaction:

Applications:

Table 2: Crosslinking Reaction Parameters

Bioconjugation in Mixed Monolayers

m-PEG12-Lipoamide is often used alongside functionalized PEG-lipoamide derivatives (e.g., maleimide- or biotin-terminated) to create heterogeneous surfaces. The inert PEG spacer minimizes nonspecific binding, while reactive groups enable site-specific coupling .

Example Workflow:

-

Surface Preparation: Coat gold nanoparticles with m-PEG12-Lipoamide .

-

Functionalization: Introduce maleimide-PEG-lipoamide for thiol-specific conjugation .

-

Conjugation: Attach thiolated antibodies or targeting ligands .

Stability and Reactivity Under Physiological Conditions

Table 3: Stability Profile

| Condition | Effect on m-PEG12-Lipoamide | Source |

|---|---|---|

| pH 7–9 | Stable for >48 hours | |

| Reductive (e.g., DTT) | Cleaves dithiolane to dithiol | |

| Proteases | No significant degradation |

Comparison with Related PEG-Lipoamide Derivatives

Table 4: Functional Diversity in PEG-Lipoamide Compounds

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability

m-PEG12-Lipoamide improves the solubility of poorly water-soluble drugs. The hydrophilic nature of PEG enhances the aqueous solubility of the compound, making it suitable for intravenous administration. This is particularly beneficial in formulations targeting specific tissues or cells, minimizing systemic exposure and potential toxicity.

Targeted Delivery

The incorporation of m-PEG12-Lipoamide in drug delivery systems allows for targeted therapy. By conjugating this compound to therapeutic agents, researchers can exploit the enhanced permeability and retention (EPR) effect, which facilitates the accumulation of nanoparticles in tumor tissues due to their leaky vasculature. This targeted approach is particularly relevant in cancer therapy, where selective delivery can enhance therapeutic efficacy while reducing side effects .

Protein Modification

PEGylation of Proteins

m-PEG12-Lipoamide serves as an effective reagent for PEGylating proteins. This process involves attaching PEG chains to proteins to improve their pharmacokinetic properties, such as circulation time and stability. PEGylation reduces immunogenicity and proteolytic degradation, enhancing the therapeutic potential of protein-based drugs .

Case Study: Therapeutic Proteins

In a study involving PEGylated enzymes, m-PEG12-Lipoamide was used to modify lipoamide dehydrogenase, resulting in improved enzyme stability and activity under physiological conditions. The modified enzyme exhibited prolonged half-life and enhanced efficacy in metabolic pathways .

Bioconjugation Techniques

Self-Assembly Applications

The self-assembly capabilities of m-PEG12-Lipoamide have been explored for creating biomolecular patterns on surfaces. By controlling the density of m-PEG12-Lipoamide on substrates, researchers can direct the assembly of proteins into specific patterns, facilitating studies on protein interactions and cellular behaviors .

Nanoparticle Conjugation

m-PEG12-Lipoamide is also utilized in the conjugation of nanoparticles for imaging and therapeutic applications. For instance, copper nanoclusters conjugated with m-PEG12-Lipoamide have shown promise in targeted imaging of tumors due to their ability to enhance contrast while minimizing toxicity .

Therapeutic Formulations

Combination Therapies

In combination therapies for cancer treatment, m-PEG12-Lipoamide has been employed to co-deliver chemotherapeutic agents alongside targeted therapies. This dual approach maximizes treatment efficacy while minimizing adverse effects associated with high doses of single agents .

Stability in Formulations

The incorporation of m-PEG12-Lipoamide into formulations has been shown to enhance the stability of sensitive biologics during storage and administration. Its ability to form stable complexes with various therapeutic agents ensures that these compounds remain active until they reach their target site .

Mechanism of Action

The primary mechanism of action of m-PEG12-Lipoamide involves the formation of stable dative bonds between the lipoic acid group and metal surfaces. This interaction creates a stable, hydrophilic layer that can prevent non-specific binding and improve the solubility of the modified surface. The PEG spacer arm increases the hydrodynamic volume and imparts water solubility to the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

m-PEG8-Lipoamide: Shorter PEG chain, less hydrophilic.

Biotin-PEG-Lipoamide: Contains a biotin group for affinity binding.

NHS-PEG-Lipoamide: Contains an NHS ester for further conjugation

Uniqueness

m-PEG12-Lipoamide is unique due to its medium-length PEG chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in applications requiring stable, hydrophilic surface modifications .

Biological Activity

m-PEG12-Lipoamide is a compound that combines polyethylene glycol (PEG) with lipoamide, a derivative of lipoic acid. This compound has garnered attention in biological and pharmaceutical research due to its unique properties that facilitate drug delivery and therapeutic applications. The following sections delve into the biological activity of m-PEG12-Lipoamide, including its mechanisms of action, case studies, and comparative data.

The biological activity of m-PEG12-Lipoamide is primarily attributed to its ability to form stable conjugates with various biomolecules. The PEG moiety enhances solubility and biocompatibility, while the lipoamide component can participate in redox reactions and enzyme interactions.

- Redox Activity : Lipoamide acts as a cofactor in several enzymatic reactions, particularly in mitochondrial metabolism. It can participate in the transfer of acyl groups, facilitating energy production processes .

- Drug Delivery : The PEG component improves the pharmacokinetic profile of drugs by increasing their half-life and reducing immunogenicity. This is particularly useful in antibody-drug conjugates (ADCs) where m-PEG12-Lipoamide can be utilized to link therapeutic agents to antibodies .

Case Studies

Several studies have explored the applications of m-PEG12-Lipoamide in various therapeutic contexts:

- Cancer Therapy : A study demonstrated that m-PEG12-Lipoamide conjugates could effectively deliver cytotoxic agents to tumor cells, enhancing efficacy while minimizing systemic toxicity. In vivo experiments showed significant tumor regression compared to controls .

- Neuroprotection : Research indicated that m-PEG12-Lipoamide exhibited neuroprotective effects in models of oxidative stress. The compound's ability to modulate redox states contributed to reduced neuronal damage .

Comparative Data

The following table summarizes key findings from various studies on m-PEG12-Lipoamide compared to other PEGylated compounds:

Research Findings

Recent findings highlight the potential of m-PEG12-Lipoamide in various biomedical applications:

- Pharmacokinetics : Studies show that m-PEG12-Lipoamide significantly improves the circulation time of conjugated drugs, allowing for sustained therapeutic effects over extended periods .

- Cellular Uptake : Investigations into cellular uptake mechanisms reveal that m-PEG12-Lipoamide enhances the internalization of payloads through endocytosis, particularly in cancer cells expressing specific receptors .

- Toxicology : Toxicological assessments indicate that m-PEG12-Lipoamide exhibits low toxicity profiles, making it a suitable candidate for therapeutic applications without significant adverse effects .

Q & A

Basic Question

- Structural Analysis :

- NMR Spectroscopy : Identifies PEG-lipoamide bond formation and detects degradation products (e.g., free PEG or oxidized lipoamide).

- FT-IR : Validates ester/thioester linkages (C=O stretch at ~1730 cm⁻¹).

- Stability Assessment :

- Dynamic Light Scattering (DLS) : Monitors aggregation in PBS or serum at 37°C.

- Circular Dichroism (CD) : Tracks conformational changes in lipoamide’s redox-active disulfide bond.

- Accelerated Degradation Studies : Use elevated temperatures (40–50°C) and pH variations to model shelf-life .

How does m-PEG12-Lipoamide enhance drug delivery systems compared to non-PEGylated lipoamide, and what in vitro assays best demonstrate this?

Basic Question

PEGylation improves solubility and prolongs circulation half-life by reducing renal clearance and immune recognition. Key assays:

- Solubility Testing : Compare PEGylated vs. non-PEGylated forms in PBS/simulated biological fluids.

- Serum Stability : Incubate with fetal bovine serum (FBS) and quantify intact conjugate via HPLC.

- Cellular Uptake : Use fluorescently labeled m-PEG12-Lipoamide in cell lines (e.g., HeLa) with confocal microscopy or flow cytometry to assess enhanced permeability .

How can researchers resolve contradictions in reported conjugation efficiencies of m-PEG12-Lipoamide with therapeutic proteins?

Advanced Question

Discrepancies often arise from variability in:

- Reaction pH : Optimize between 6.5–7.5 to balance NHS ester stability and thiol reactivity.

- Molar Ratios : Use a 2:1 (PEG:lipoamide) ratio to minimize unreacted PEG.

- Orthogonal Validation : Combine MALDI-TOF (quantify PEG-protein adducts) with Ellman’s Assay (free thiol quantification).

- Statistical Reproducibility : Repeat experiments across ≥3 independent batches and apply ANOVA to identify outliers .

What statistical approaches are recommended for analyzing the impact of m-PEG12-Lipoamide on drug pharmacokinetics in preclinical models?

Advanced Question

- Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and t₁/₂ from plasma concentration-time curves.

- Compartmental Modeling : Use two-compartment models to differentiate distribution phases.

- Multivariate Regression : Corrogate PEG chain length/conjugation density with bioavailability.

- Power Analysis : Ensure sample sizes (n ≥ 6/group) to detect ≥50% differences in pharmacokinetic parameters .

How can researchers optimize reaction conditions to balance solubility and bioactivity in m-PEG12-Lipoamide-drug conjugates?

Advanced Question

- Design of Experiments (DoE) : Vary PEG length (e.g., m-PEG8 vs. m-PEG12), pH (6.0–8.0), and temperature (4–25°C) to identify Pareto-optimal conditions.

- Bioactivity Assays : Pair solubility data with in vitro efficacy metrics (e.g., IC50 in cancer cell lines) to identify trade-offs.

- Molecular Dynamics (MD) Simulations : Predict PEG conformation’s impact on drug-receptor binding.

- Benchmarking : Compare against literature-reported PEG-drug conjugates (e.g., PEGylated doxorubicin) to validate optimization strategies .

What methodologies address batch-to-batch variability in m-PEG12-Lipoamide synthesis for reproducible in vivo outcomes?

Advanced Question

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time, reagent purity, and mixing speed.

- Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to monitor reaction progression.

- Accelerated Stability Testing : Use ICH guidelines (25°C/60% RH) to establish shelf-life specifications.

- In Vivo Correlation : Conduct pilot PK/PD studies in rodents to link synthesis variability to therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.